2-Amino-1-bromo-3-chloroanthracene-9,10-dione
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Overview
Description
2-Amino-1-bromo-3-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H7BrClNO2 and a molecular weight of 336.57 g/mol . It is a solid compound that appears yellow to orange in color . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine and chlorine as halogenating agents, and ammonia or an amine for the amination step .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-bromo-3-chloroanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
2-Amino-1-bromo-3-chloroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-bromo-3-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-bromoanthracene-9,10-dione
- 2-Amino-3-chloroanthracene-9,10-dione
- 1-Bromo-3-chloroanthracene-9,10-dione
Uniqueness
2-Amino-1-bromo-3-chloroanthracene-9,10-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these halogen atoms play a crucial role .
Properties
IUPAC Name |
2-amino-1-bromo-3-chloroanthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-10-8(5-9(16)12(11)17)13(18)6-3-1-2-4-7(6)14(10)19/h1-5H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWJIKSKKWACEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293166 |
Source
|
Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-01-1 |
Source
|
Record name | NSC87594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-bromo-3-chloro-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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